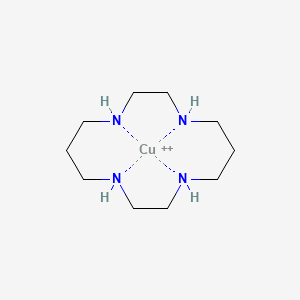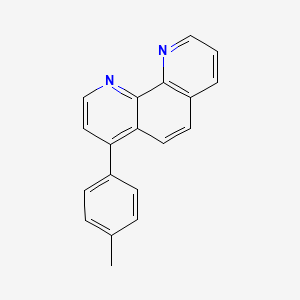
4-(4-Methylphenyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. It is characterized by the presence of a phenanthroline core substituted with a p-tolyl group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with p-tolyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,10-phenanthroline is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-(p-Tolyl)-1,10-phenanthroline may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(p-Tolyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthroline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenanthroline compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(p-Tolyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and developing anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 4-(p-Tolyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s electronic properties allow it to participate in redox reactions, influencing various biochemical pathways and molecular targets .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound without the p-tolyl substitution.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
Uniqueness
4-(p-Tolyl)-1,10-phenanthroline is unique due to the presence of the p-tolyl group, which enhances its electronic properties and steric effects. This substitution can influence the compound’s reactivity, stability, and ability to form complexes with metal ions, making it distinct from other phenanthroline derivatives .
特性
CAS番号 |
94211-97-9 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
4-(4-methylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C19H14N2/c1-13-4-6-14(7-5-13)16-10-12-21-19-17(16)9-8-15-3-2-11-20-18(15)19/h2-12H,1H3 |
InChIキー |
ZLNGWFZIAPMQNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



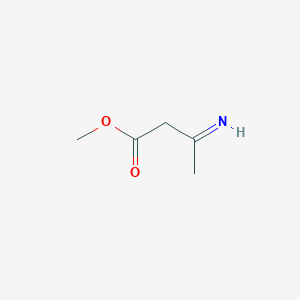
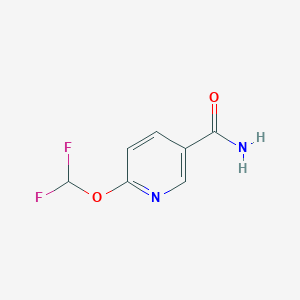
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
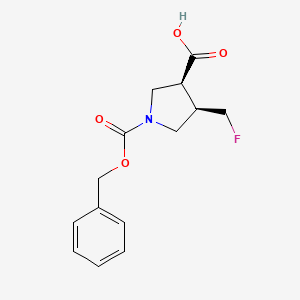
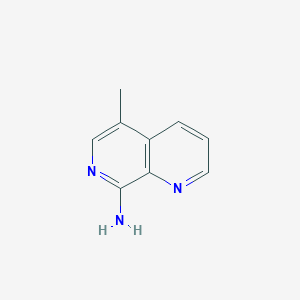
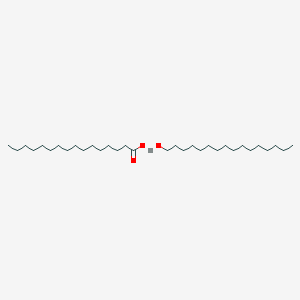
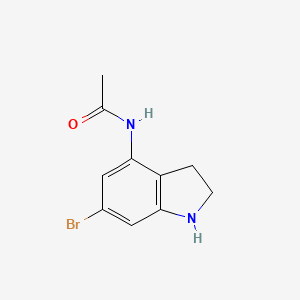


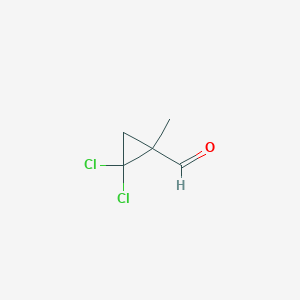

![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
